molecular formula C23H31NO5S B2772330 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine CAS No. 1396807-05-8

4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine

Cat. No.: B2772330
CAS No.: 1396807-05-8
M. Wt: 433.56
InChI Key: XNFBALSVRSHRDD-UHFFFAOYSA-N
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Description

4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxybenzyl group and a 3,4-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the alkylation of the piperidine ring with a 3,5-dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The benzyl and sulfonyl groups can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may yield sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities. Piperidine derivatives are known for their activity on the central nervous system and may be investigated for their potential as therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-(3,4-dimethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO5S/c1-17-5-6-23(11-18(17)2)30(25,26)24-9-7-19(8-10-24)15-29-16-20-12-21(27-3)14-22(13-20)28-4/h5-6,11-14,19H,7-10,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFBALSVRSHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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